
N-Fmoc-4-methyl-L-tryptophan
Description
Contextualization within Modified Tryptophan Analogs
Tryptophan and its analogs are crucial for various biological processes. wikipedia.org Tryptophan itself is a precursor for the synthesis of the neurotransmitter serotonin and the neurohormone melatonin. wikipedia.org Modified tryptophan analogs, such as N-Fmoc-4-methyl-L-tryptophan, are created to probe and modulate these biological pathways. The methylation at the 4-position of the indole ring is a key modification that can influence the compound's biological activity and metabolic stability. biosynth.com
The Fmoc protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS). chemimpex.compeptide.com It allows for the controlled, stepwise addition of amino acids to a growing peptide chain. chemimpex.com While tryptophan can sometimes be used in peptide synthesis without protection of its indole sidechain, doing so can lead to unwanted side reactions. peptide.com The use of a protecting group on the indole nitrogen can mitigate these issues. peptide.com this compound provides a pre-protected and modified building block for direct incorporation into peptides.
Significance in Contemporary Peptide Chemistry and Biochemical Research
The application of this compound is particularly significant in the synthesis of complex and therapeutically relevant peptides. chemimpex.com The incorporation of this analog can enhance the properties of the resulting peptide, such as its stability and binding affinity. For instance, the substitution of L-tryptophan with α-methyl-L-tryptophan in a gastrin-releasing peptide receptor (GRPR) ligand resulted in a compound with improved in vivo stability. snmjournals.org This highlights the potential of methylated tryptophan analogs in developing more robust peptide-based therapeutics.
The Fmoc group, in addition to its role in synthesis, can also be utilized for fluorescent labeling, enabling the study of protein interactions within living cells. chemimpex.com The versatility of this compound, combining a key structural modification with a crucial protecting group, solidifies its importance as a building block in contemporary chemical biology and drug discovery. chemimpex.comchemimpex.com
Chemical and Physical Properties of this compound
Property | Value | Reference |
CAS Number | 2411871-30-0 | sigmaaldrich.cnwuxiapptec.comcusabio.com |
Molecular Formula | C27H24N2O4 | sigmaaldrich.cncusabio.com |
Molecular Weight | 440.5 g/mol | sigmaaldrich.cnchemimpex.com |
Appearance | White to off-white solid or powder | chemimpex.com |
Purity | ≥95% (HPLC) | chemimpex.comwuxiapptec.comcusabio.com |
Storage Temperature | 2-8°C or -20°C | sigmaaldrich.cncusabio.com |
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methyl-1H-indol-3-yl)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O4/c1-16-7-6-12-23-25(16)17(14-28-23)13-24(26(30)31)29-27(32)33-15-22-20-10-4-2-8-18(20)19-9-3-5-11-21(19)22/h2-12,14,22,24,28H,13,15H2,1H3,(H,29,32)(H,30,31)/t24-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNOFHSFGLLUIN-DEOSSOPVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC=C2CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)NC=C2C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q & A
Basic: What are the key synthetic protocols for N-Fmoc-4-methyl-L-tryptophan, and how is purity ensured during synthesis?
This compound is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc chemistry. Critical steps include:
- Coupling : Activation of the carboxyl group with HBTU/HOBt in DMF, followed by reaction with the growing peptide chain.
- Deprotection : Removal of the Fmoc group with 20% piperidine in DMF.
- Purification : Reverse-phase HPLC with C18 columns, monitored by TLC (Rf ~0.3 in 7:3 EtOAc/hexane). Purity is validated via HPLC (>98%) and NMR spectroscopy .
Advanced: How does the 4-methyl substitution on tryptophan impact peptide folding and stability in aqueous environments?
The 4-methyl group increases hydrophobicity, enhancing peptide aggregation propensity and altering tertiary structure. This can be studied via:
- Circular Dichroism (CD) : To monitor α-helix/β-sheet transitions.
- Molecular Dynamics (MD) Simulations : To predict solvent accessibility and intramolecular interactions.
Empirical data suggest reduced solubility in aqueous buffers, necessitating DMSO or acetonitrile co-solvents .
Basic: What storage conditions are optimal for preserving this compound stability?
Store at -20°C under anhydrous conditions (sealed with desiccant). Avoid repeated freeze-thaw cycles to prevent Fmoc group cleavage or indole oxidation. Lyophilized powders retain stability for >2 years, while solutions in DMF degrade within weeks .
Advanced: How can researchers troubleshoot low coupling efficiency of this compound in automated peptide synthesis?
Common issues and solutions:
- Steric Hindrance : Use double coupling (2×30 min) with excess amino acid (4 equiv).
- Side Reactions : Add 0.1 M HOBt to suppress racemization.
- Monitoring : Perform Kaiser tests after each coupling step. For persistent issues, switch to microwave-assisted synthesis at 50°C .
Advanced: What analytical techniques are most effective for confirming enantiomeric purity and detecting D-isomer contamination?
- Chiral HPLC : Use a Chirobiotic T column (4.6×250 mm) with 70:30 hexane/ethanol (0.1% TFA) at 1 mL/min. Retention times differ by ~2 min for D/L isomers.
- Polarimetry : Specific rotation [α]²⁴D ranges from -18.0° to -22.0° (1% in DMF) for the L-enantiomer. D-isomer contamination should be ≤0.5% .
Basic: What role does this compound play in studying protein-ligand interactions?
It serves as a probe for hydrophobic binding pockets in receptors (e.g., serotonin receptors). Applications include:
- Fluorescence Quenching : Monitor Trp’s indole fluorescence (λex 280 nm) upon ligand binding.
- Surface Plasmon Resonance (SPR) : Measure binding kinetics using immobilized peptides .
Advanced: How can mass spectrometry (MS) artifacts be resolved when analyzing peptides containing this compound?
Common artifacts and mitigation:
- Adduct Formation : Use 0.1% formic acid in LC-MS mobile phases to minimize Na+/K+ adducts.
- Fragmentation : Employ high-resolution MS (Orbitrap) to distinguish between methyl group loss (~15 Da) and backbone cleavage.
- Data Validation : Compare observed m/z with theoretical values using tools like mMass .
Advanced: What are the implications of conflicting NMR data for this compound in deuterated solvents?
Discrepancies often arise from:
- Solvent Effects : DMSO-d6 vs. CDCl3 shifts indole proton signals by ~0.3 ppm.
- Tautomerism : The 4-methyl group stabilizes certain indole tautomers. Use 2D NMR (COSY, HSQC) to resolve ambiguities .
Basic: How is the Fmoc group selectively removed without disrupting the 4-methyl-tryptophan side chain?
Use 20% piperidine in DMF (2×5 min) for Fmoc deprotection. The methyl group remains inert under these conditions. Avoid strong acids (e.g., TFA) until global deprotection .
Advanced: What computational tools predict the solubility and aggregation behavior of this compound in peptide sequences?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.